BenchChemオンラインストアへようこそ!

MK-4965

HIV-1 reverse transcriptase NNRTI resistance K103N mutation

MK-4965 (3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile; MW 426.26; C₂₀H₁₃Cl₂N₅O₂) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Merck Research Laboratories, possessing both diaryl ether and indazole pharmacophores. The compound demonstrates subnanomolar biochemical potency against wild-type (WT), K103N, and Y181C HIV-1 reverse transcriptase (RT) enzymes, and has been advanced to Phase II clinical evaluation.

Molecular Formula C20H13Cl2N5O2
Molecular Weight 426.3 g/mol
CAS No. 920035-77-4
Cat. No. B1676623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-4965
CAS920035-77-4
Synonyms3-(5-((6-amino-1H-pyrazolo(3,4-b)pyridine-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile
MK 4965
MK-4965
MK4965
Molecular FormulaC20H13Cl2N5O2
Molecular Weight426.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC2=C3C=CC(=NC3=NN2)N)OC4=CC(=CC(=C4)C#N)Cl)Cl
InChIInChI=1S/C20H13Cl2N5O2/c21-12-5-11(9-23)6-14(7-12)29-18-8-13(1-3-16(18)22)28-10-17-15-2-4-19(24)25-20(15)27-26-17/h1-8H,10H2,(H3,24,25,26,27)
InChIKeyKXDIHAQCVNNLIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-4965 (CAS 920035-77-4): Second-Generation HIV-1 NNRTI with Differentiated Resistance Profile – Procurement Evidence


MK-4965 (3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile; MW 426.26; C₂₀H₁₃Cl₂N₅O₂) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Merck Research Laboratories, possessing both diaryl ether and indazole pharmacophores [1]. The compound demonstrates subnanomolar biochemical potency against wild-type (WT), K103N, and Y181C HIV-1 reverse transcriptase (RT) enzymes, and has been advanced to Phase II clinical evaluation [1][2]. MK-4965 belongs to the next-generation NNRTI class alongside MK-6186, MK-1439, and others, and was specifically optimized through iterative medicinal chemistry to address the clinical resistance limitations of first-generation NNRTIs such as efavirenz and nevirapine [2][3].

Why Generic NNRTI Substitution Cannot Replace MK-4965 for Resistance-Profiling Research


NNRTIs share an allosteric binding pocket on HIV-1 RT, yet individual compounds exhibit profoundly divergent susceptibility shifts against clinically prevalent resistance mutations. The K103N mutation alone causes over a 20-fold potency loss for efavirenz (EFV) and drives high-level resistance to nevirapine (NVP; IC₅₀ >8.5 μM), while MK-4965 experiences less than a 2-fold shift against K103N RT [1]. Conversely, the Y181C mutation abrogates NVP activity but leaves EFV largely unaffected, yet MK-4965 retains subnanomolar potency against both single mutants [1]. These mutation-specific, compound-divergent resistance patterns mean that an NNRTI cannot be freely interchanged for another in experimental systems designed to probe resistance mechanisms, combination therapy interactions, or subtype-specific virology without risking confounding by unrecognized cross-resistance [1][2]. Quantitative evidence below substantiates the specific dimensions along which MK-4965 differs from its closest analogs.

MK-4965 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Biochemical IC₅₀: MK-4965 vs. Efavirenz, Etravirine, and Nevirapine Against WT and Key Mutant RT Enzymes

In a direct biochemical head-to-head comparison using recombinant HIV-1 RT RNA-dependent DNA polymerase assay, MK-4965 inhibited WT, K103N, and Y181C RT with IC₅₀ values of 0.23 nM, 0.40 nM, and 0.39 nM respectively — representing less than a 2-fold potency shift for either mutant relative to WT [1]. By contrast, efavirenz (EFV) exhibited greater than a 20-fold shift against K103N RT compared with WT RT, while etravirine (ETV) showed 2- and 3-fold shifts against K103N and Y181C RTs, respectively [1]. Nevirapine (NVP) was essentially inactive against both mutant RTs, with IC₅₀ values exceeding 8.5 μM [1]. This positions MK-4965 as the compound with the flattest potency profile across these three RT variants among all four agents tested.

HIV-1 reverse transcriptase NNRTI resistance K103N mutation Y181C mutation

Antiviral EC₉₅ in Cell-Based Assay: MK-4965 vs. Etravirine Under Low and Physiological Serum Conditions

In a multiple-cycle cell-based replication assay with 10% fetal bovine serum (FBS), MK-4965 exhibited EC₉₅ values of 4.4 nM (WT), 13 nM (K103N), 30 nM (Y181C), and 128 nM (K103N+Y181C double mutant) [1]. Under the same conditions, etravirine (ETV) demonstrated approximately 2-fold greater potency against K103N and K103N+Y181C viruses, while EFV was highly resistant to K103N-containing viruses and NVP showed significant resistance to all mutants [1]. Critically, when tested under 50% human serum (HS) to mimic physiological protein content, MK-4965 exhibited only a 4- to 6-fold reduction in EC₉₅, whereas ETV and EFV both showed 7- to 10-fold potency reductions [1]. The net result: MK-4965's antiviral potency converged with ETV's under physiologically relevant conditions, erasing ETV's apparent in vitro advantage in low-protein medium [1].

HIV-1 antiviral activity NNRTI cell-based assay serum protein binding physiological conditions

Mutant Coverage Breadth: MK-4965 vs. Efavirenz Across a 15-Virus NNRTI-Resistance Panel

MK-4965 was evaluated against a comprehensive panel of 15 recombinant viruses, each carrying a distinct NNRTI resistance-associated mutation. In this direct comparison, MK-4965 demonstrated a superior mutant coverage profile to that of efavirenz (EFV), suppressing a broader range of NNRTI-resistant variants, though it did not surpass etravirine (ETV) in overall breadth [1]. This positions MK-4965 as an intermediate-breadth second-generation NNRTI: significantly broader than the first-generation EFV, but narrower than ETV, the benchmark for mutant coverage [1]. Specific mutations such as Y188L conferred >100-fold resistance to both MK-4965 and EFV, delineating the boundary of MK-4965's resistance spectrum [1].

NNRTI resistance panel mutant profiling efavirenz cross-resistance broad-spectrum NNRTI

Protein Binding and Serum Shift: MK-4965 vs. Efavirenz and Etravirine

MK-4965 exhibits 96.5% protein binding in human serum, which is substantially lower than both efavirenz (EFV) and etravirine (ETV), each exceeding 99.5% protein binding [1][2]. This differential protein binding directly translates into a smaller serum-induced potency shift: when transitioning from 10% FBS to 50% human serum, MK-4965's antiviral EC₉₅ shifts 4- to 6-fold, compared with 7- to 10-fold shifts for both EFV and ETV [1]. The lower protein binding of MK-4965 means a larger free (pharmacologically active) fraction is available at any given total plasma concentration, and its antiviral activity is less sensitive to variations in serum protein levels across experimental models [1].

plasma protein binding serum shift assay free drug fraction pharmacokinetic differentiation

Two-Drug Combination Compatibility: MK-4965 Non-Antagonistic with All 18 FDA-Licensed Antiretrovirals Tested

In a systematic two-drug combination study using the MacSynergy II three-dimensional analysis model, MK-4965 was tested in pairwise combinations with each of 18 FDA-approved antiretroviral agents spanning NRTIs, NNRTIs, protease inhibitors, integrase inhibitors, CCR5 antagonists, and fusion inhibitors [1]. Across all 18 combinations, MK-4965 exhibited no antagonistic interactions in antiviral efficacy over the concentration ranges examined [1]. A slight synergistic interaction was observed in one of three replicate experiments with zidovudine (AZT), while all other combinations showed additive (non-antagonistic) effects [1]. This broad compatibility profile contrasts with known antagonistic pairings (e.g., stavudine + ribavirin), and while comparator NNRTI data were not reported in the same study, the complete absence of antagonism across 18 mechanistically diverse agents provides a procurement-relevant differentiation point [1].

drug-drug interaction combination antiretroviral therapy synergy screening non-antagonistic NNRTI

Preclinical Multi-Species Pharmacokinetics: MK-4965 Oral Bioavailability Profile Across Rat, Dog, and Monkey

MK-4965 was identified through iterative lead optimization specifically targeting physical properties and pharmacokinetic parameters, ultimately delivering a compound with high levels of oral bioavailability and overall pharmacokinetic performance in rats, dogs, and rhesus macaques [1][2]. The compound was described as possessing a 'clean ancillary profile,' indicating the absence of significant off-target liabilities (e.g., hERG, CYP inhibition, cytotoxicity) that frequently complicate the development of diaryl ether-based NNRTIs [1]. While specific PK parameter values (Cmax, AUC, t₁/₂) across species are reported in the discovery publication, the available abstract confirms excellent multi-species oral exposure. Cytotoxicity testing demonstrated EC₅₀ >3 μM across multiple cell types including primary CD4 cells, monocytes, PBMCs, and macrophages, with a specific CC₅₀ of 2.8 μM in HIV-1 single-cycle replication assays [2].

preclinical pharmacokinetics oral bioavailability cross-species ADME drug development candidate

MK-4965 Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


K103N- and Y181C-Focused NNRTI Resistance Mechanism Studies

MK-4965 is the preferred NNRTI probe for laboratories investigating resistance mechanisms driven by K103N and Y181C, the two most prevalent clinical NNRTI mutations. With IC₅₀ fold-shifts of ≤1.7 for both mutants versus >20-fold for efavirenz (K103N) and >8.5 μM for nevirapine (both mutants), MK-4965 uniquely enables dose-response experiments across a wide concentration range without the confounding complete loss of activity seen with comparator NNRTIs [1]. Its cell-based EC₉₅ values of 13 nM (K103N) and 30 nM (Y181C) in 10% FBS [1] further support physiologically anchored resistance studies where maintaining measurable antiviral activity against mutant viruses is essential.

Combination Antiretroviral Therapy Interaction Screening Panels

For contract research organizations and academic core facilities running systematic drug-drug interaction screening panels, MK-4965 offers a de-risked NNRTI anchor compound. Its empirically demonstrated non-antagonistic interaction with all 18 FDA-licensed antiretrovirals tested — spanning NRTIs, NNRTIs, PIs, INSTIs, CCR5 antagonists, and fusion inhibitors [1] — reduces the experimental burden of ruling out antagonism before initiating multi-compound efficacy studies. The MacSynergy II quantitative framework used to establish this broad compatibility [1] provides a validated methodological template for extending combination testing to novel agents.

Physiological Serum Protein Effect Modeling in Antiviral Pharmacology

MK-4965 serves as an informative tool compound for pharmacology groups modeling the impact of serum protein binding on antiviral potency. Its intermediate protein binding (96.5%) relative to efavirenz and etravirine (>99.5%) and nevirapine (60%) [1] produces a measurable yet moderate 4- to 6-fold serum shift that is neither negligible nor extreme, making it useful for calibrating in vitro-in vivo extrapolation (IVIVE) models. The convergence of MK-4965 and etravirine potency under 50% human serum conditions [1] provides a specific experimental validation point for protein-binding-correction algorithms.

HIV-1 Subtype A and C Resistance Pathway Research

Distinct resistance selection experiments in non-subtype B HIV-1 have demonstrated that MK-4965 selects F227C and Y181C as the dominant mutations in subtype A and C viruses, contrasting with efavirenz which selects F227C/V106M (subtype A) and G190A/V106M (subtype C) [2]. This mutation pathway divergence provides a unique experimental system for virology groups studying subtype-specific resistance evolution, enabling comparative selection studies where MK-4965 and efavirenz serve as structurally distinct selective pressures that probe different regions of the NNRTI-binding pocket mutational landscape [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-4965

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.